The synthesis of N1-(2,6-difluorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the following steps:
This synthetic route allows for the efficient production of the compound while minimizing side reactions and maximizing yield.
The molecular structure of N1-(2,6-difluorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can be described as follows:
The InChI Key for this compound is HNMRQFFDLIIRGK-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=C(C=C(C=C1)N+[O-])NC(=O)C(=O)NCC2=C(C=CC=C2F)F.
N1-(2,6-difluorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo several chemical reactions:
These reactions highlight the versatility of N1-(2,6-difluorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide in synthetic chemistry .
The mechanism of action for N1-(2,6-difluorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets within biological systems. It has been investigated for its potential as an inhibitor of certain enzymes or receptors that play critical roles in biochemical pathways. For instance:
The physical and chemical properties of N1-(2,6-difluorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide include:
These properties are essential for understanding how the compound behaves in various environments and its potential applications .
N1-(2,6-difluorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several promising applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2